2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid
Description
Properties
IUPAC Name |
2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-3-10(12(14)15)13-6-8-5-9(7-13)11(8)16-4-2/h8-11H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQXHILGVGDPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC2CC(C1)C2OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound, with a molecular formula of C12H21NO3 and a molecular weight of 227.3 g/mol, is part of a class of bicyclic compounds that have shown promise in various pharmacological applications, particularly in the modulation of neurotransmitter systems.
Chemical Structure
The compound's structure features a bicyclic framework, which is significant for its interaction with biological targets. The presence of the ethoxy group and the azabicyclo structure suggests potential interactions with receptors involved in neurological functions.
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects:
- Cognitive Enhancement : Studies have shown that agonists of the α7 nAChR can improve cognitive deficits in animal models, suggesting that this compound may have similar effects.
- Neuroprotective Properties : The modulation of cholinergic transmission has been associated with neuroprotection against excitotoxicity, which is relevant in neurodegenerative diseases.
Pharmacokinetics
The compound has been noted for its high oral bioavailability and rapid brain penetration in animal models, which are critical factors for therapeutic efficacy.
Case Studies
While direct case studies on this compound are sparse, analogous compounds have been investigated:
- Cognitive Performance : A study involving a related compound demonstrated improvement in auditory sensory gating and cognitive performance in rodent models, indicating potential efficacy for cognitive enhancement therapies .
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of α7 nAChR agonists, suggesting that compounds with similar structures could offer therapeutic benefits in neurodegenerative conditions .
Data Table: Comparison of Related Compounds
Comparison with Similar Compounds
Key Properties:
- Safety Profile : Requires stringent handling precautions, including avoidance of heat, moisture, and direct skin contact. It is classified as toxic and corrosive, necessitating personal protective equipment (PPE) during use .
- Availability : Currently listed as discontinued by suppliers .
Comparison with Similar Compounds
Structurally analogous compounds share the bicyclo[3.1.1]heptane backbone but differ in substituents or heteroatom placement. Below is a comparative analysis of three derivatives:
Structural and Molecular Comparisons
Table 1: Key Molecular Data
Note: The molecular formula for the target compound is inferred based on structural similarity to the propanoic acid analog, with an additional CH₂ group in the butanoic acid chain.
A. 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid (CAS: 2097949-69-2)
- Synthesis : Likely synthesized via analogous routes, though specific protocols are undisclosed in available literature.
B. 2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid (CAS: 2097943-82-1)
- Heteroatom Substitution : The replacement of ethoxy with an oxygen atom (oxa) at position 3 modifies electronic properties and hydrogen-bonding capacity, which could influence binding affinity in biological systems .
Research Findings and Limitations
Table 2: Research Insights
Preparation Methods
Intramolecular Imide Formation from Functionalized Cyclobutanes
A recently reported efficient method for synthesizing 3-azabicyclo[3.1.1]heptane derivatives relies on the intramolecular imide formation from 1,3-functionalized cyclobutane derivatives. The starting cyclobutane is typically prepared via a diastereoselective Strecker reaction on 3-oxocyclobutanecarboxylate, yielding a 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate. This intermediate can then be selectively modified to introduce the ethoxy group and the butanoic acid side chain, leading to the target compound.
- Key advantages : Diastereoselectivity, scalability to multigram quantities, and versatility for further functionalization.
- Typical conditions : Mild reaction conditions, often under inert atmosphere, with controlled temperature to favor cyclization.
Cyclization of 3-Azabicyclo[3.1.1]heptan-6-one Derivatives
Another approach involves the synthesis of 3-azabicyclo[3.1.1]heptan-6-one derivatives, which serve as valuable intermediates. These compounds can be prepared in two steps from suitable precursors such as cyclobutanones and amines under reductive amination or related conditions. Subsequent functional group transformations introduce the ethoxy substituent and the butanoic acid moiety.
- Typical reagents : Ammonia or primary amines, lithium in tetrahydrofuran, and tert-butanol as solvent.
- Reaction conditions : Low temperature (-78 °C) and inert atmosphere to prevent side reactions.
- Yields : Reported yields for related bicyclic intermediates are high (up to 94%), indicating efficient cyclization and functionalization steps.
Ethoxy Group Introduction
The ethoxy substituent at the 6-position is generally introduced via nucleophilic substitution or alkylation reactions on a suitable hydroxyl or halide precursor on the bicyclic scaffold. Conditions typically involve:
- Use of ethylating agents (e.g., ethyl halides or ethyl tosylate).
- Base catalysts to promote substitution.
- Controlled temperature to avoid decomposition.
This step is often performed after the core bicyclic structure is established to ensure regioselectivity.
Attachment of Butanoic Acid Side Chain
The butanoic acid side chain at the 3-position can be introduced via:
- Alkylation of the bicyclic amine with butanoic acid derivatives or esters.
- Subsequent hydrolysis of ester intermediates to yield the free acid.
- Alternatively, direct coupling methods using activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) under mild conditions.
Comparative Data Table of Preparation Steps
Research Findings and Notes
- The intramolecular imide formation strategy is the most efficient and scalable method reported for constructing the bicyclic core, enabling multigram synthesis.
- Use of low temperatures and inert atmosphere during cyclization and functionalization steps minimizes side reactions and improves yield and purity.
- The ethoxy substituent introduction requires careful control to avoid over-alkylation or side reactions.
- The final carboxylic acid functionality is introduced either via ester hydrolysis or direct coupling, depending on the synthetic route chosen.
- No direct synthesis protocol exclusively for 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid was found in isolated sources, but the outlined methods allow its preparation by adapting known bicyclic amine syntheses and subsequent functionalizations.
Q & A
Q. What are the recommended synthetic routes for 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of bicyclic azabicyclo compounds often involves multi-step routes, including ring-closing strategies and functional group modifications. For analogs like endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane, Boc-protection is critical to stabilize reactive amine groups during synthesis . Optimizing yields requires:
- Temperature Control : Maintain reaction temperatures between 0–25°C to prevent side reactions.
- Catalyst Screening : Use palladium or nickel catalysts for cross-coupling steps.
- Purification : Employ flash chromatography or recrystallization to isolate intermediates.
Comparative studies of solvents (e.g., THF vs. DCM) and reaction times are essential to maximize efficiency.
Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm bicyclic scaffold geometry and ethoxy group placement. Peaks near δ 1.3–1.5 ppm typically indicate ethoxy methyl protons .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% recommended).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., expected [M+H]+ for CHNO: 228.16).
Q. What experimental protocols ensure the stability of this compound under various storage conditions?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ethoxy group or azabicyclo ring degradation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) and monitor via HPLC.
- Handling : Use inert atmospheres (N/Ar) during weighing to avoid moisture absorption.
Advanced Research Questions
Q. How can conflicting data regarding the stereochemical configuration of the azabicyclo core be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute stereochemistry by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers and assign configurations via optical rotation.
- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts for proposed stereoisomers .
Q. What strategies mitigate byproduct formation during the synthesis of the azabicyclo scaffold?
- Methodological Answer :
- Intermediate Trapping : Add scavengers (e.g., polymer-bound isocyanates) to sequester reactive byproducts like uncyclized amines .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect early-stage byproducts (e.g., dimerization products).
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may reduce ring-opening side reactions compared to non-polar solvents .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding affinity to targets like bacterial penicillin-binding proteins (PBPs), leveraging structural similarities to bicyclic β-lactams .
- QSAR Models : Correlate electronic properties (e.g., Hammett constants of substituents) with antibacterial efficacy.
- ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability.
Key Considerations for Data Contradictions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
